The compound 2-{8-fluoro-3-[4-(2H3)methyl-1-methyl-1H-1,2,3-triazol-5-yl]-5-[(S)-(oxan-4-yl)(phenyl)methyl]-5H-pyrido[3,2-b]indol-7-yl}propan-2-ol is a potent BET (bromodomain and extra-terminal) inhibitor investigated for its potential in treating cancer. [] BET proteins play a critical role in gene expression regulation and have emerged as promising targets for cancer therapy.
The study highlights the compound's favorable pharmacokinetic profile, specifically mentioning reduced clearance achieved through deuteration and fluorination strategies. [] This suggests improved metabolic stability compared to non-modified analogs. [] Additionally, the compound showed no significant metabolism when incubated with human hepatocytes, indicating a lack of major metabolic liabilities. []
The primary application for this BET inhibitor is as a potential treatment for cancer, specifically highlighted for its efficacy in a mouse model of triple-negative breast cancer (TNBC). [] By inhibiting BET proteins, the compound exhibited robust antitumor activity at low doses in this preclinical model. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: